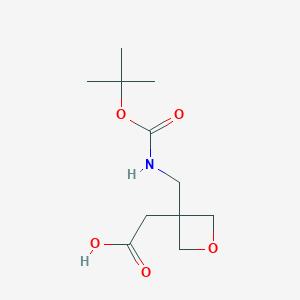

2-(3-(((tert-Butoxycarbonyl)amino)methyl)oxetan-3-yl)acetic acid

Overview

Description

2-(3-(((tert-Butoxycarbonyl)amino)methyl)oxetan-3-yl)acetic acid is a synthetic organic compound with the molecular formula C11H19NO5 and a molecular weight of 245.28 g/mol . This compound is characterized by the presence of an oxetane ring, a tert-butoxycarbonyl (Boc) protecting group, and an acetic acid moiety. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(((tert-Butoxycarbonyl)amino)methyl)oxetan-3-yl)acetic acid typically involves multiple steps:

Formation of the Oxetane Ring: The oxetane ring can be synthesized through a cyclization reaction involving an appropriate diol and a halogenating agent.

Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine.

Attachment of the Acetic Acid Moiety: The acetic acid moiety is introduced through a nucleophilic substitution reaction, where the oxetane intermediate reacts with a halogenated acetic acid derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-(3-(((tert-Butoxycarbonyl)amino)methyl)oxetan-3-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace the tert-butoxycarbonyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles such as amines, alcohols, or thiols under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, amines

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a building block in the synthesis of bioactive molecules. Its structure allows for modifications that can enhance biological activity, making it a candidate for drug development. For instance, derivatives of this compound have shown promise in targeting specific biological pathways, particularly in cancer therapy.

Protein Degradation

2-(3-(((tert-Butoxycarbonyl)amino)methyl)oxetan-3-yl)acetic acid serves as a useful precursor in the development of protein degraders. These compounds can selectively target and degrade specific proteins within cells, providing a novel approach to treating diseases caused by protein dysregulation .

Biochemical Studies

In biochemical research, this compound is utilized for studying enzyme interactions and metabolic pathways. Its oxetane ring structure contributes to its ability to participate in various chemical reactions, making it a valuable tool for probing biological mechanisms.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of modified oxetane derivatives based on this compound. The results indicated that certain derivatives exhibited significant cytotoxic effects on cancer cell lines while maintaining low toxicity to normal cells. This suggests that modifications to the oxetane structure can enhance selectivity towards cancer cells .

Case Study 2: Protein Targeting

Research demonstrated that compounds derived from this compound could effectively target specific proteins involved in cellular signaling pathways. This was achieved through the strategic design of ligands that bind selectively to target proteins, leading to their degradation and subsequent therapeutic effects .

Mechanism of Action

The mechanism of action of 2-(3-(((tert-Butoxycarbonyl)amino)methyl)oxetan-3-yl)acetic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It may influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

Similar Compounds

- (S)-2-((tert-Butoxycarbonyl)amino)-3-aminopropionic acid

- (S)-3-Amino-2-((tert-butoxycarbonyl)amino)propionic acid

- 2-[1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic acid

Uniqueness

2-(3-(((tert-Butoxycarbonyl)amino)methyl)oxetan-3-yl)acetic acid is unique due to its oxetane ring, which imparts distinct reactivity and stability compared to other similar compounds. The presence of the tert-butoxycarbonyl group also provides a protective function, allowing selective reactions at other sites .

Biological Activity

The compound 2-(3-(((tert-butoxycarbonyl)amino)methyl)oxetan-3-yl)acetic acid, also known as Boc-amino oxetan-3-yl acetic acid, is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C11H19NO5

- Molecular Weight : 245.28 g/mol

- CAS Number : 1207175-98-1

- Purity : Typically >95% in commercial preparations .

The mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with various biological targets due to the presence of the oxetane ring and the amino acid moiety. The compound may exhibit effects similar to other amino acid derivatives, potentially influencing metabolic pathways and exhibiting anti-inflammatory or antimicrobial properties.

Antimicrobial Activity

Research has indicated that compounds with structural similarities to this compound can possess significant antimicrobial properties. For instance, studies on oxazole derivatives have shown promising results against various bacterial strains:

| Compound | MIC (µg/ml) | Target Organisms |

|---|---|---|

| Example A | 1.6 | Candida albicans |

| Example B | 0.8 | E. coli |

| Example C | 3.2 | Staphylococcus aureus |

These findings suggest that the oxetane structure may enhance the compound's ability to penetrate microbial membranes or interfere with essential cellular processes .

Case Studies

- Antibacterial Activity : A study involving substituted oxazole derivatives demonstrated that certain derivatives exhibited significant antibacterial activity against E. coli and S. aureus. The inhibition zones were measured in mm, showing that some compounds outperformed standard antibiotics like ampicillin .

- Antifungal Activity : In another investigation, derivatives similar to this compound were tested against fungal pathogens such as Candida species and Aspergillus niger. Results indicated effective inhibition at concentrations as low as 1.6 µg/ml for certain compounds, highlighting their potential as antifungal agents .

Pharmacological Potential

The biological activity of this compound suggests a range of pharmacological applications:

- Antimicrobial Agents : Given its structural features, it may serve as a lead compound for developing new antibiotics.

- Anti-inflammatory Drugs : The amino acid component could imply potential in modulating inflammatory responses.

Q & A

Q. Basic: What are the recommended synthetic routes for preparing 2-(3-(((tert-Butoxycarbonyl)amino)methyl)oxetan-3-yl)acetic acid, and how is purity validated?

Answer:

The synthesis typically involves introducing the tert-butoxycarbonyl (Boc) protecting group to the amine using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine). Subsequent coupling reactions, such as carbodiimide-mediated amide bond formation (e.g., DCC/DMAP), are employed to attach the oxetan-3-yl-acetic acid moiety. Post-synthesis, purity is validated via ¹H/¹³C NMR to confirm structural integrity and HPLC (≥95% purity threshold) to assess impurities. For example, Boc-protected intermediates often require acidolytic deprotection (TFA) in later steps .

Q. Advanced: How can researchers address low coupling efficiency during peptide synthesis involving this compound?

Answer:

Low coupling efficiency may arise from steric hindrance due to the oxetane ring or incomplete Boc deprotection. To optimize:

- Use HOBt/DIC activation to enhance reaction kinetics.

- Confirm complete Boc removal via TFA cleavage (monitored by LC-MS).

- Adjust solvent polarity (e.g., DMF/DCM mixtures) to improve solubility.

- Employ microwave-assisted synthesis to reduce steric effects. Contradictory yields between batches should prompt re-evaluation of anhydrous conditions and catalyst freshness .

Q. Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

- ¹H/¹³C NMR : Assign peaks for the oxetane ring (δ ~4.0–4.5 ppm for oxetane protons), Boc group (δ ~1.4 ppm for tert-butyl), and carboxylic acid (δ ~12 ppm, broad).

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of Boc group: -100 Da).

- IR Spectroscopy : Validate carboxylic acid (1700–1720 cm⁻¹) and amide (1650 cm⁻¹) functional groups .

Q. Advanced: How can contradictions in metabolic stability data between in vitro and in vivo studies be resolved?

Answer:

Discrepancies often stem from differences in enzyme activity (e.g., esterases in plasma vs. hepatic microsomes). To resolve:

- Perform species-specific microsomal assays to identify metabolic hotspots (e.g., oxetane ring oxidation).

- Use isotopic labeling (e.g., ¹⁴C at the acetic acid moiety) to track degradation pathways.

- Compare protein binding affinity (e.g., via SPR) to assess bioavailability variations. Data normalization to control compounds (e.g., warfarin) is critical .

Q. Basic: What safety precautions are essential when handling this compound in laboratory settings?

Answer:

- PPE : Gloves, goggles, and lab coats to avoid dermal/ocular exposure (irritation risks noted in SDS).

- Ventilation : Use fume hoods during synthesis to mitigate inhalation of volatile reagents (e.g., TFA).

- Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent Boc group hydrolysis.

- Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal .

Q. Advanced: How can stereochemical effects on bioactivity be systematically studied using this compound?

Answer:

- Enantiomer Synthesis : Prepare (R)- and (S)-configured analogs via chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis.

- Biological Assays : Compare IC₅₀ values in target receptors (e.g., GPCRs) using SPR or fluorescence polarization.

- Molecular Dynamics Simulations : Model interactions with binding pockets (e.g., hydrogen bonding with the oxetane oxygen). Contradictory activity data may arise from off-target effects, necessitating kinetic binding studies .

Q. Basic: What are the key stability challenges for this compound under varying pH conditions?

Answer:

- Acidic Conditions : Boc group hydrolysis occurs below pH 3 (e.g., in gastric fluid models).

- Basic Conditions : Oxetane ring opening may occur above pH 8. Stability is optimized in neutral buffers (pH 6–8) with antioxidants (e.g., BHT). Monitor via accelerated stability testing (40°C/75% RH for 4 weeks) .

Q. Advanced: How can computational methods guide the design of derivatives with improved pharmacokinetic profiles?

Answer:

- QSAR Modeling : Correlate logP values (e.g., from HPLC) with membrane permeability.

- Docking Studies : Identify steric clashes in the oxetane region with CYP450 isoforms to reduce metabolism.

- ADMET Predictions : Use tools like SwissADME to prioritize derivatives with lower hepatic extraction ratios. Validate with PAMPA assays for intestinal absorption .

Properties

IUPAC Name |

2-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxetan-3-yl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-5-11(4-8(13)14)6-16-7-11/h4-7H2,1-3H3,(H,12,15)(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVEKIHJCDPRFCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(COC1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.